molecular formula C15H15N3O B7537846 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide

3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide

Cat. No. B7537846
M. Wt: 253.30 g/mol
InChI Key: CRRXLCRQZGBBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, it has been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that treatment with 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide results in several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit cell migration and invasion, and suppress angiogenesis (the formation of new blood vessels). Additionally, this compound has been shown to modulate the expression of several genes that are involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, preclinical studies are needed to determine the safety and efficacy of this compound in animal models before it can be considered for clinical trials.
In conclusion, 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is a promising compound that has shown potent anticancer activity in various cancer cell lines. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved properties. With continued research, this compound has the potential to become a valuable tool in the fight against cancer.

Synthesis Methods

The synthesis of 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide involves the reaction of 3-cyanobenzoyl chloride with 1,5-dimethyl-2-(pyrrol-2-yl)methanamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-6-7-14(18(11)2)10-17-15(19)13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXLCRQZGBBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide

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